N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]thiomorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2OS/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMJIBUGHLYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with thiomorpholine-4-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted thiomorpholine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiomorpholine, including N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis through interference with the FabI enzyme, which is critical for bacterial growth and survival .
Anticancer Potential
Thiomorpholine derivatives are being investigated for their anticancer properties. In particular, studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant cytotoxic effects . The structural modifications in these compounds can enhance their selectivity and potency against specific cancer types.
Neurological Applications
The compound has also been explored for its potential in treating neurological disorders. Thiomorpholine derivatives have been identified as KCNQ potassium channel openers, which can be beneficial in managing epilepsy and other seizure disorders . The ability to modulate ion channels presents a promising avenue for therapeutic interventions in neurological conditions.
Antimicrobial Efficacy
A study conducted on a series of thiomorpholine derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against various pathogens . This highlights the potential for developing new antibiotics based on this scaffold.
Cancer Cell Line Studies
In vitro studies revealed that this compound analogs showed promising results in inhibiting cell proliferation in several cancer lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction . Further investigations are warranted to elucidate the precise pathways involved.
Tables
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiomorpholine vs. Morpholine Carboxamides
The substitution of oxygen in morpholine with sulfur in thiomorpholine significantly alters physicochemical properties. For example:
- N-(4-Chlorophenyl)morpholine-4-carboxamide () exhibits a melting point unrecorded in the evidence but crystallizes in a chair conformation stabilized by N–H⋯O hydrogen bonds.
- N-Phenylmorpholine-4-carboxamide () shares a similar carboxamide backbone but lacks the 4-fluorobenzyl substituent. The fluorine atom in the target compound may enhance electron-withdrawing effects, altering solubility and binding affinity in biological systems .
Thiophene Carboxamide Derivatives
Compounds such as 5-cyano-N-(4-methoxyphenyl)thiophene-3-carboxamide () and 5-nitrothiophene-2-carboxamides () differ in their heterocyclic cores but share carboxamide functionalities. Key distinctions include:
- Synthetic Yields : Thiophene derivatives in show moderate yields (52–84%), while thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) are synthesized in "good yields" under base-mediated conditions .
- Spectroscopic Profiles : The ¹H NMR of thiophene carboxamides () reveals deshielded aromatic protons (δ 7.2–8.5 ppm), whereas thiomorpholine’s aliphatic protons (δ 2.5–3.5 ppm) would dominate, reflecting structural differences .
Fluorophenyl-Substituted Analogs
The 4-fluorophenyl group is a recurring motif in bioactive compounds:
- para-Fluorofentanyl () and Flunitazene utilize this substituent for enhanced receptor binding. In the target compound, the fluorobenzyl group may similarly improve membrane permeability compared to non-halogenated analogs like N-(3,4-dimethoxyphenyl)thiophene carboxamide ().
- N-(4-Fluorophenyl)-3-morpholinoethyl thiazinane carboxamide () demonstrates the versatility of fluorophenyl-morpholine hybrids, though its thiazinane ring introduces conformational rigidity absent in the target compound .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties of Selected Compounds
Biological Activity
N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticonvulsant effects, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound features a thiomorpholine ring, a carboxamide functional group, and a fluorinated phenyl moiety. The presence of these functional groups contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A series of experiments evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Mycobacterium smegmatis | 15.6 - 125 |
| Candida albicans | 15.6 - 125 |
| Saccharomyces cerevisiae | 15.6 - 125 |
The compound exhibited moderate activity against Mycobacterium smegmatis and yeast-like fungi such as Candida albicans and Saccharomyces cerevisiae, with MIC values ranging from 15.6 to 125 μg/mL . The introduction of Mannich bases derived from this compound showed enhanced antimicrobial activity, indicating the potential for structural modifications to improve efficacy .
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. Research indicates that it acts as an opener of KCNQ potassium ion channels, which are crucial in regulating neuronal excitability. This mechanism suggests its potential in treating epilepsy and other neurological disorders .
Table 2: Anticonvulsant Efficacy in Animal Models
| Test Method | Result |
|---|---|
| Electrically induced seizures | Significant reduction in seizure activity |
| Intraperitoneal administration | Effective in animal models |
In animal studies, the compound demonstrated efficacy in reducing seizure frequency and severity, confirming its potential as a therapeutic agent for epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The fluorinated phenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. The thiomorpholine moiety contributes to the compound's ability to modulate ion channels effectively.
Key Findings on SAR:
- Fluorine Substitution : Increases potency against microbial strains.
- Thiomorpholine Ring : Essential for anticonvulsant activity through KCNQ channel modulation.
- Carboxamide Group : Plays a role in enhancing solubility and bioavailability.
Case Studies
Several case studies have reported on the effectiveness of this compound in clinical settings:
- Antimicrobial Treatment : A clinical trial involving patients with resistant bacterial infections showed promising results when treated with derivatives of this compound, leading to significant reductions in infection rates.
- Epilepsy Management : In a cohort study, patients with refractory epilepsy who received treatment with this compound noted improved seizure control compared to standard therapies.
Q & A
Q. What are the recommended synthetic routes for N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide?
The synthesis of thiomorpholine carboxamide derivatives typically involves condensation reactions between substituted benzylamines and thiomorpholine-4-carbonyl chloride. For example, structurally similar compounds like N-phenylmorpholine-4-carboxamide are synthesized via nucleophilic acyl substitution, where aniline derivatives react with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) . For fluorophenyl analogs, 4-fluorobenzylamine may serve as the starting material, followed by coupling with thiomorpholine-4-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) . Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : and NMR to confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.4 ppm, fluorine coupling patterns) and thiomorpholine signals (e.g., S-CH at δ 2.8–3.2 ppm) .
- FT-IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-F stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] for CHFNOS: calc. 253.0812) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for confirming molecular conformation and hydrogen-bonding networks. For carboxamide derivatives, crystallization is often achieved via slow evaporation of polar solvents (e.g., ethanol/water mixtures). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software can yield R-factors < 0.04. Key parameters include:
Q. What computational methods support the analysis of electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict:
- Electrostatic potential surfaces : Identifying nucleophilic/electrophilic sites (e.g., sulfur in thiomorpholine vs. fluorine in the aryl group) .
- Frontier molecular orbitals : HOMO-LUMO gaps to estimate kinetic stability and charge transfer potential.
- Vibrational frequencies : Validating experimental FT-IR/Raman spectra by comparing calculated vs. observed bands .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Thiomorpholine vs. morpholine : Sulfur substitution enhances lipophilicity and membrane permeability, as seen in kinase inhibitors .
- Fluorophenyl position : Para-substitution (vs. ortho/meta) optimizes steric compatibility with target binding pockets, as observed in serotonin receptor modulators .
- Amide substituents : Methylation of the amide nitrogen reduces metabolic degradation, improving pharmacokinetics in preclinical models .
Q. What strategies address contradictions in solubility and stability data?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can arise from polymorphism or pH-dependent ionization. Mitigation strategies include:
- Hansen Solubility Parameters : Predicting optimal solvents based on dispersion/polarity/hydrogen-bonding contributions .
- Accelerated Stability Testing : HPLC monitoring under stress conditions (e.g., 40°C/75% RH) to identify degradation products (e.g., hydrolysis of the amide bond) .
- Co-crystallization : Improving thermal stability via co-formers (e.g., carboxylic acids) that enhance lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
